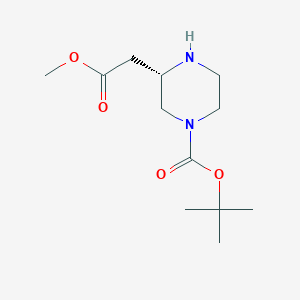










|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH:9]1[CH2:21][C:22]([O:24][CH3:25])=[O:23])C1C=CC=CC=1.Cl.C([O-])([O-])=O.[K+].[K+].[CH3:33][C:34]([O:37][C:38]([O:40]N=C(C1C=CC=CC=1)C#N)=O)([CH3:36])[CH3:35]>[Pd].CO>[C:38]([N:11]1[CH2:12][CH2:13][NH:8][CH:9]([CH2:21][C:22]([O:24][CH3:25])=[O:23])[CH2:10]1)([O:37][C:34]([CH3:33])([CH3:35])[CH3:36])=[O:40] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
13.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the MeOH
|
|
Type
|
ADDITION
|
|
Details
|
was added slowly at 0° C
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
|
Type
|
ADDITION
|
|
Details
|
The combined extracts were treated with 50 mL of 10% HCl (aqueous)
|
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(NCC1)CC(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.89 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH:9]1[CH2:21][C:22]([O:24][CH3:25])=[O:23])C1C=CC=CC=1.Cl.C([O-])([O-])=O.[K+].[K+].[CH3:33][C:34]([O:37][C:38]([O:40]N=C(C1C=CC=CC=1)C#N)=O)([CH3:36])[CH3:35]>[Pd].CO>[C:38]([N:11]1[CH2:12][CH2:13][NH:8][CH:9]([CH2:21][C:22]([O:24][CH3:25])=[O:23])[CH2:10]1)([O:37][C:34]([CH3:33])([CH3:35])[CH3:36])=[O:40] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
13.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the MeOH
|
|
Type
|
ADDITION
|
|
Details
|
was added slowly at 0° C
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
|
Type
|
ADDITION
|
|
Details
|
The combined extracts were treated with 50 mL of 10% HCl (aqueous)
|
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(NCC1)CC(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.89 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |